molecular formula C23H21N3O2 B11440891 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11440891
M. Wt: 371.4 g/mol
InChI Key: MOSCLHWZEGPAFL-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzodioxin moiety with an imidazo[1,2-a]pyridine core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield an intermediate compound . This intermediate is then further treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide and lithium hydride as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions, scaling up the process, and ensuring the purity of the final product, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution could introduce different alkyl or aryl groups .

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters, thereby enhancing cognitive function . The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its combination of a benzodioxin moiety with an imidazo[1,2-a]pyridine core. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C23H21N3O2

Molecular Weight

371.4 g/mol

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C23H21N3O2/c1-15-3-5-17(6-4-15)22-23(26-10-9-16(2)13-21(26)25-22)24-18-7-8-19-20(14-18)28-12-11-27-19/h3-10,13-14,24H,11-12H2,1-2H3

InChI Key

MOSCLHWZEGPAFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)NC4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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